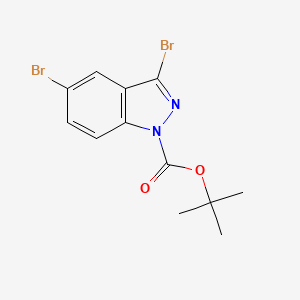
tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, and a tert-butyl ester group at position 1 of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate typically involves the bromination of a suitable indazole precursor followed by esterification. One common method includes:
Bromination: Starting with 1H-indazole, bromination is carried out using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 3 and 5 positions.
Esterification: The brominated indazole is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form substituted indazole derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to remove the bromine atoms and form the corresponding indazole.
Oxidation Reactions: Oxidative reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
- Substituted indazole derivatives with various functional groups.
- Reduced indazole compounds with hydrogen replacing bromine atoms.
- Oxidized indazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate serves as a building block for the synthesis of more complex indazole derivatives used in various chemical research and development projects.
Biology and Medicine:
Pharmacological Studies: The compound is used in the development of potential pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Biological Probes: It can be employed as a probe to study biological pathways and mechanisms involving indazole derivatives.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atoms and tert-butyl ester group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being studied.
Comparison with Similar Compounds
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
- tert-Butyl 3-cyano-1H-indazole-1-carboxylate
- tert-Butyl 3,5-dichloro-1H-indazole-1-carboxylate
Comparison:
- tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different substituents.
- The presence of bromine atoms makes it more reactive in nucleophilic substitution reactions compared to its chloro or amino analogs.
- The tert-butyl ester group provides steric hindrance, which can affect the compound’s binding to molecular targets and its overall stability.
Properties
Molecular Formula |
C12H12Br2N2O2 |
|---|---|
Molecular Weight |
376.04 g/mol |
IUPAC Name |
tert-butyl 3,5-dibromoindazole-1-carboxylate |
InChI |
InChI=1S/C12H12Br2N2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3 |
InChI Key |
HNSNIWFAESZDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


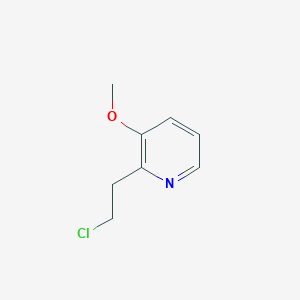
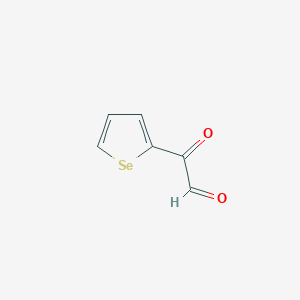
![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)
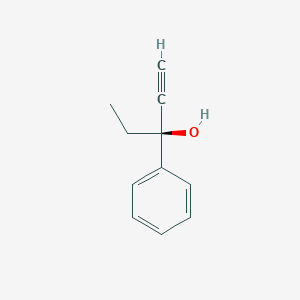
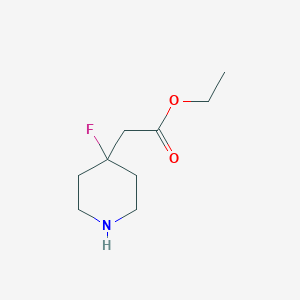
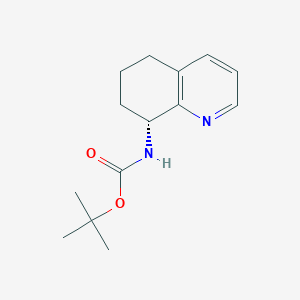
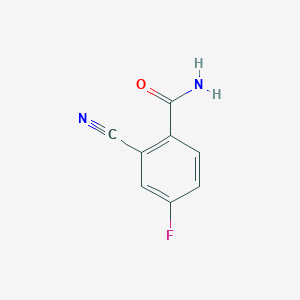
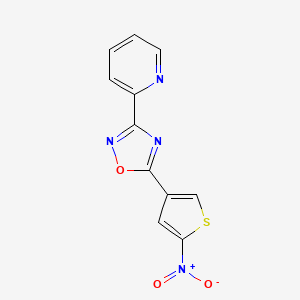
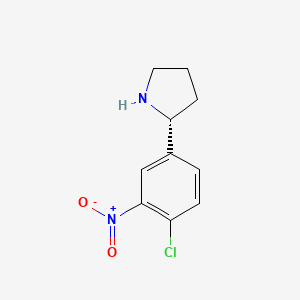
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)
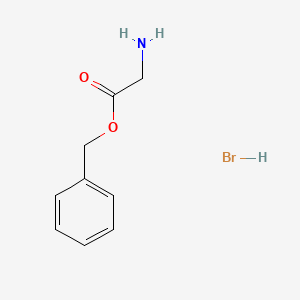
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)

